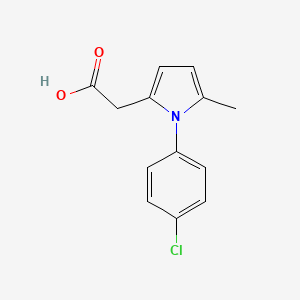
1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- is a chemical compound with the following structural formula:
- It belongs to the pyrrole class of organic compounds and contains a pyrrole ring fused to an acetic acid moiety.
- The compound’s systematic name indicates that it has a chlorine-substituted phenyl group (4-chlorophenyl) and a methyl group attached to the pyrrole ring.
- While I couldn’t find extensive literature specifically on this exact compound, it likely exhibits interesting properties due to its structural features.
1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl-: C12H10ClNO2
.準備方法
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl- are not readily available in the sources I accessed.
- similar pyrrole derivatives can be synthesized through various methods, including cyclization reactions of appropriate precursors.
- Industrial production methods would require further investigation beyond the scope of my current knowledge.
化学反応の分析
- Given its pyrrole structure, this compound may undergo various reactions:
Oxidation: Oxidation of the methyl group or the pyrrole ring.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the phenyl or pyrrole positions.
- Common reagents and conditions would depend on the specific reaction type, but typical oxidants, reducing agents, and nucleophiles are used.
- Major products could include derivatives with modified functional groups or side chains.
科学的研究の応用
Biology: Exploring its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties, potential therapeutic uses, or toxicity.
Industry: Evaluating its suitability for materials science or chemical processes.
作用機序
- Without specific data on this compound, I can’t provide a precise mechanism.
- if it interacts with biological targets, it likely affects cellular processes or signaling pathways.
類似化合物との比較
- Unfortunately, I couldn’t find direct comparisons for this specific compound.
- Similar pyrrole-based compounds include 1H-Pyrrole-1-acetic acid, α-(4-chlorophenyl)- and 1H-Pyrrole-2-acetic acid, 5-[(6-cyano-3-pyridinyl)carbonyl]-1-methyl- .
- Highlighting uniqueness would require further research.
特性
CAS番号 |
60352-49-0 |
|---|---|
分子式 |
C13H12ClNO2 |
分子量 |
249.69 g/mol |
IUPAC名 |
2-[1-(4-chlorophenyl)-5-methylpyrrol-2-yl]acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-9-2-5-12(8-13(16)17)15(9)11-6-3-10(14)4-7-11/h2-7H,8H2,1H3,(H,16,17) |
InChIキー |
LYHSQZDEZODDLO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















